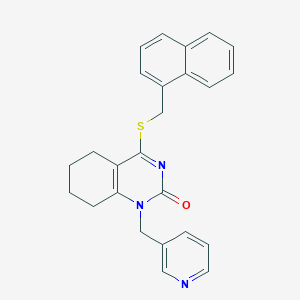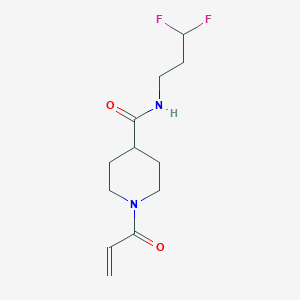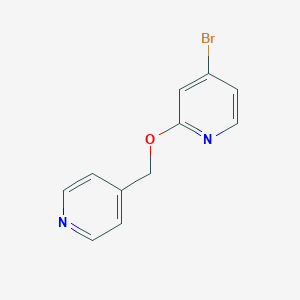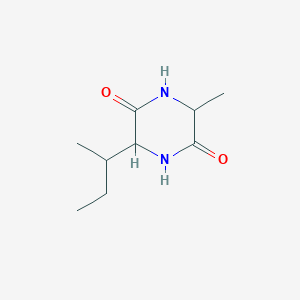
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C25H23N3OS and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Efficient Synthesis Methods: A mild and efficient method for synthesizing pyranoquinoline, thiopyranoquinoline, thienoquinoline, and naphtho[2,7]naphthyridine derivatives has been developed, which involves the reaction of aromatic aldehyde, naphthalen-2-amine, and heterocycloketones using iodine as a catalyst. This procedure is characterized by its mild reaction conditions, good to high yields, and operational simplicity, highlighting the versatility of naphthalene derivatives in synthesizing complex organic structures (Wang et al., 2009).
Potential Medicinal Applications
- Antitubercular and Anticancer Activities: Naphthalene derivatives have shown potential in medicinal chemistry, particularly in the synthesis of compounds with antitubercular and anticancer activities. For instance, specific naphthalene-based quinolin-5-ones demonstrated promising antitubercular properties against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents (Kantevari et al., 2011). Additionally, thioaryl naphthylmethanone oxime ether analogs have been identified as potent cytotoxic agents against various cancer cells, indicating their promise as novel anticancer drugs (Chakravarti et al., 2014).
Molecular Docking and Theoretical Studies
- Molecular Docking Insights: The ultrasonic synthesis of 3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives has been explored, with a focus on greener reaction conditions and the theoretical density functional theory (DFT) calculations to study the electronic effect of the S-alkylated group. These studies include molecular docking with VEGFR-2 to determine binding preferences, suggesting applications in drug design and discovery (Mohammed et al., 2021).
properties
IUPAC Name |
4-(naphthalen-1-ylmethylsulfanyl)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-25-27-24(30-17-20-10-5-9-19-8-1-2-11-21(19)20)22-12-3-4-13-23(22)28(25)16-18-7-6-14-26-15-18/h1-2,5-11,14-15H,3-4,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVLZJVFAOHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2846232.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)butanamide](/img/structure/B2846233.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2846234.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2846236.png)



![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2846245.png)



![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2846252.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2846254.png)